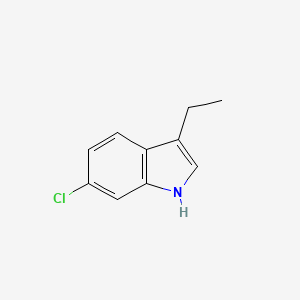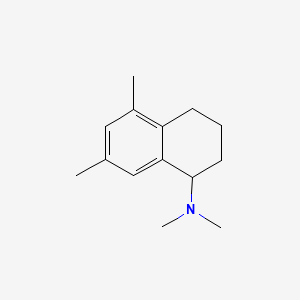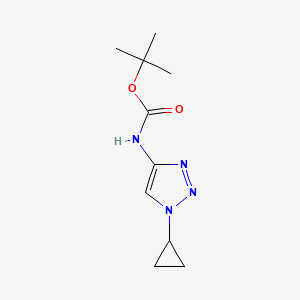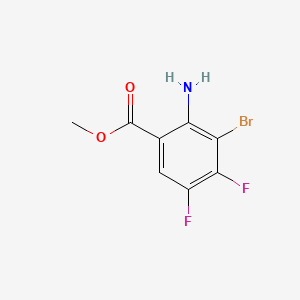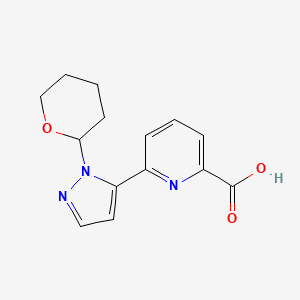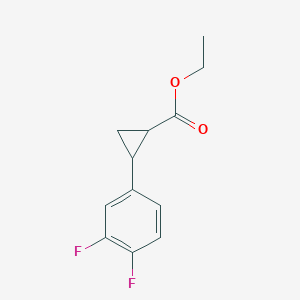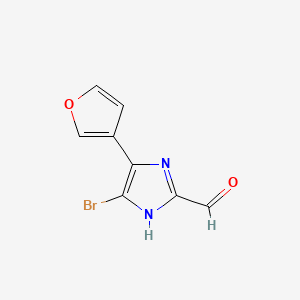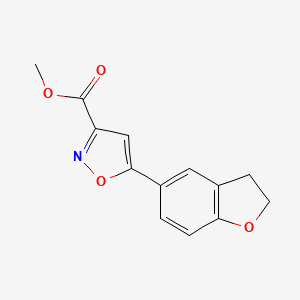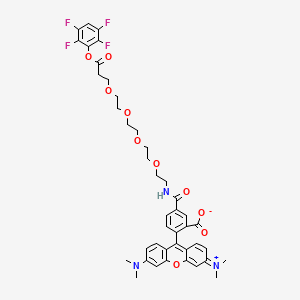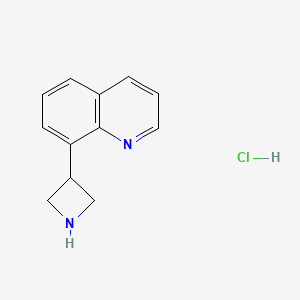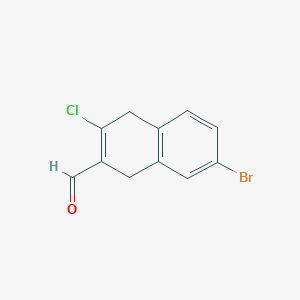
7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde is a chemical compound with significant interest in various fields of scientific research This compound is characterized by the presence of bromine and chlorine atoms attached to a dihydronaphthalene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is performed by treating naphthalen-1(2H)-one with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under controlled temperature conditions to yield the desired aldehyde compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone in its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and potential pharmaceuticals.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde
Comparison: 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde stands out due to the presence of both bromine and chlorine atoms, which impart unique reactivity and potential for diverse chemical modifications. Compared to its analogs, this compound offers a broader range of synthetic possibilities and applications in various fields .
Properties
Molecular Formula |
C11H8BrClO |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
7-bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClO/c12-10-2-1-7-5-11(13)9(6-14)3-8(7)4-10/h1-2,4,6H,3,5H2 |
InChI Key |
WQLNARHXUVMWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC(=C1Cl)C=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


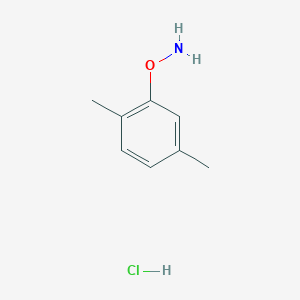
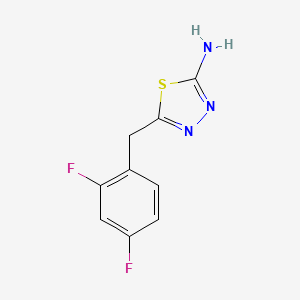
![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)
